2-ethoxy-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide
CAS No.: 2034308-02-4
Cat. No.: VC7794300
Molecular Formula: C18H21N3O3
Molecular Weight: 327.384
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034308-02-4 |
|---|---|
| Molecular Formula | C18H21N3O3 |
| Molecular Weight | 327.384 |
| IUPAC Name | 2-ethoxy-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]benzamide |
| Standard InChI | InChI=1S/C18H21N3O3/c1-2-24-16-9-4-3-7-14(16)18(23)19-10-11-21-17(22)12-13-6-5-8-15(13)20-21/h3-4,7,9,12H,2,5-6,8,10-11H2,1H3,(H,19,23) |
| Standard InChI Key | DZQOUKQLTMDRKO-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1C(=O)NCCN2C(=O)C=C3CCCC3=N2 |
Introduction
2-ethoxy-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide is a synthetic organic compound with a molecular weight of 327.4 g/mol and a CAS number of 2034308-02-4 . This compound belongs to the class of benzamides, which are derivatives of benzoic acid. The presence of a cyclopenta[c]pyridazin-2-yl moiety suggests potential biological activity, as pyridazine derivatives are known for their pharmacological properties.
Synthesis and Preparation
The synthesis of 2-ethoxy-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide typically involves the condensation of a benzoyl chloride with an amine containing the cyclopenta[c]pyridazine moiety. The reaction conditions may require a base to facilitate the coupling and solvents such as dichloromethane or dimethylformamide to ensure solubility of the reactants.
Analytical Methods
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are commonly used to characterize and identify this compound. NMR can provide detailed structural information, while MS can confirm the molecular weight and fragmentation patterns.
| Analytical Method | Purpose |
|---|---|
| NMR Spectroscopy | Structural elucidation |
| Mass Spectrometry | Molecular weight confirmation and fragmentation analysis |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume